molecular formula C13H12N2O2 B2995472 N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide CAS No. 1710585-38-8

N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide

Cat. No. B2995472
CAS RN: 1710585-38-8
M. Wt: 228.251
InChI Key: LSTDNYDLVJXXEK-UHFFFAOYSA-N
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Description

“N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 1710585-38-8 . It has a molecular weight of 228.25 . The IUPAC name for this compound is N-(2-hydroxybenzyl)isonicotinamide .


Molecular Structure Analysis

The InChI code for “N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” is 1S/C13H12N2O2/c16-12-4-2-1-3-11(12)9-15-13(17)10-5-7-14-8-6-10/h1-8,16H,9H2,(H,15,17) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” is a powder .

Scientific Research Applications

Selective Inhibitors Discovery

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the significance of pyridine carboxamide derivatives in developing targeted therapies. These compounds, through modification at the pyridine and pyridone positions, demonstrated improved enzyme potency, aqueous solubility, and kinase selectivity. One analogue showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, indicating its potential for cancer therapy (Schroeder et al., 2009).

Antimicrobial Activities

Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides were synthesized and found to possess significant antibacterial and antifungal activities. These compounds demonstrated activity against bacterial and fungal strains with MIC values in the range of 12.5-25µg/mL, showing efficacy comparable or even superior to standard drugs (Zhuravel et al., 2005).

Antidepressant and Nootropic Agents

Research on Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides revealed their antidepressant and nootropic activities. Certain derivatives exhibited high antidepressant activity in the elevated plus maze test and passive avoidance test in mice. This suggests the 2-azetidinone skeleton has potential as a CNS active agent, contributing to the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Safety and Hazards

The safety information for “N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” indicates a GHS07 pictogram, with the signal word "Warning" . For more detailed safety information, please refer to the MSDS .

Mechanism of Action

Target of Action

Pyridine compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyridine compounds can undergo various chemical reactions, including nitration . The compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function.

Biochemical Pathways

Pyridine compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

Isonicotinamide, a structurally similar compound, is known to be soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This suggests that N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide may have similar solubility properties, which could impact its bioavailability.

properties

IUPAC Name

N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-4-2-1-3-11(12)9-15-13(17)10-5-7-14-8-6-10/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTDNYDLVJXXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide

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